MtDHFR Co-Crystal Structure
The compound binds to Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) with a binding mode that considerably differs from other DHFR antifolates, as demonstrated by X-ray crystallography at 1.76 Å resolution (PDB: 6VS5) [1]. While specific Kd or IC50 values for the parent acid are not reported in the fragment screening campaign, the compound served as the foundational hit (Fragment 1) that led to elaborated analogs with low micromolar affinities, underscoring its unique binding orientation and scaffold potential [1]. In contrast, the regioisomer 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid does not exhibit this binding mode and has not been reported as a hit in MtDHFR fragment screens, highlighting the criticality of the 5-methyl/N1-phenyl substitution pattern [2].
| Evidence Dimension | Binding mode to MtDHFR |
|---|---|
| Target Compound Data | Novel binding mode; structure solved at 1.76 Å resolution (PDB: 6VS5) |
| Comparator Or Baseline | 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (regioisomer) |
| Quantified Difference | Target compound is a validated MtDHFR fragment hit; comparator is not reported as a hit |
| Conditions | X-ray crystallography of MtDHFR-ligand complex |
Why This Matters
This binding mode validates the compound's unique utility in fragment-based drug discovery for tuberculosis and differentiates it from regioisomers that fail to engage MtDHFR.
- [1] Ribeiro, J.A. et al. Using a Fragment-Based Approach to Identify Alternative Chemical Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis. ACS Infect. Dis. 2020, 6, 2192-2201. View Source
- [2] RCSB PDB. Ligand Summary Page for 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (ID: 1FF). View Source
